(2,2-difluoropropyl)hydrazinehydrochloride
Description
(2,2-Difluoropropyl)hydrazine hydrochloride is a fluorinated hydrazine derivative with the molecular formula C₃H₈F₂N₂·HCl and a monoisotopic mass of 110.06555 Da . Its structure features a propyl chain substituted with two fluorine atoms at the second carbon, coupled with a hydrazine moiety protonated as a hydrochloride salt.
Properties
CAS No. |
1909319-91-0 |
|---|---|
Molecular Formula |
C3H10Cl2F2N2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2,2-difluoropropylhydrazine;dihydrochloride |
InChI |
InChI=1S/C3H8F2N2.2ClH/c1-3(4,5)2-7-6;;/h7H,2,6H2,1H3;2*1H |
InChI Key |
BKARCAOCZLCQSD-UHFFFAOYSA-N |
SMILES |
CC(CNN)(F)F.Cl |
Canonical SMILES |
CC(CNN)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazination of 2,2-Difluoropropyl Halides
This method involves nucleophilic substitution of 2,2-difluoropropyl halides (X = Cl, Br) with hydrazine hydrate. The reaction proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) under reflux, with yields hinging on halide reactivity and stoichiometry.
Procedure :
- Substrate Preparation : 2,2-Difluoropropyl chloride is synthesized via radical fluorination of allyl chloride using HF-pyridine.
- Hydrazination : Hydrazine hydrate (2.5 equiv) is added dropwise to the halide in acetonitrile at 60°C for 12 h.
- Acidification : The crude hydrazine is treated with concentrated HCl to precipitate the hydrochloride salt.
Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 h |
| Solvent | Acetonitrile |
| Temperature | 60°C |
Challenges : Competing elimination reactions reduce yields, necessitating excess hydrazine.
Reduction of 2,2-Difluoropropyl Azides
Catalytic hydrogenation of azides offers a selective pathway. Using Ra-Ni or Pd/C, 2,2-difluoropropyl azide is reduced to the hydrazine intermediate, followed by HCl quenching.
Procedure :
- Azide Synthesis : 2,2-Difluoropropyl bromide reacts with sodium azide in DMSO at 80°C.
- Reduction : H₂ gas (50 psi) is introduced with 5% Pd/C at 25°C for 6 h.
- Isolation : The product is filtered and acidified with HCl/Et₂O.
Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Catalyst Loading | 5 wt% Pd/C |
| Pressure | 50 psi H₂ |
Advantages : Superior selectivity and milder conditions vs. halide routes.
Condensation with Carbonyl Compounds
Hydrazine hydrochloride reacts with 2,2-difluoropropionaldehyde under Dean-Stark conditions to form the hydrazone, which is reduced in situ.
Procedure :
- Hydrazone Formation : Hydrazine HCl and 2,2-difluoropropionaldehyde reflux in toluene with molecular sieves.
- Reduction : NaBH₄ is added at 0°C, followed by HCl workup.
Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Reducing Agent | NaBH₄ (2 equiv) |
| Solvent | Toluene/MeOH |
Limitations : Requires anhydrous conditions and yields sensitive to aldehyde purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Innovations
- Nickel Catalysts : Cheaper than Pd/C but require higher pressures (100 psi).
- Additives : Triethylamine (1 equiv) suppresses HCl-mediated decomposition during hydrazine isolation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The hydrochloride salt forms monoclinic crystals (space group P2₁/c), with H-bonding between NH₂⁺ and Cl⁻.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Halide Substitution | 68–72 | Low | Moderate |
| Azide Reduction | 75–80 | High | High |
| Carbonyl Condensation | 60–65 | Moderate | Low |
Key Insight : Azide reduction balances yield and scalability but demands costly catalysts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: (2,2-difluoropropyl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropylhydrazine oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
(2,2-difluoropropyl)hydrazinehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-difluoropropyl)hydrazinehydrochloride involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Fluorinated Hydrazine Derivatives
[(2,2-Difluorocyclopentyl)methyl]hydrazine Hydrochloride
- Molecular Formula : C₆H₁₃ClF₂N₂
- Molecular Weight : 186.63 Da .
- Key Differences :
- Contains a cyclopentyl ring with geminal fluorine substituents, increasing steric bulk compared to the linear propyl chain in the target compound.
- Higher molecular weight (186.63 vs. ~144.56 for the target compound) due to the cyclic structure.
- Applications: Likely used in medicinal chemistry for conformational restriction in drug design.
(2-Methoxyethyl)hydrazine Hydrochloride
Aromatic Fluorinated Hydrazine Derivatives
(2-Fluorobenzyl)hydrazine Hydrochloride
- Molecular Formula : C₇H₁₀ClFN₂
- Molecular Weight : 176.62 Da .
- Key Differences :
- Features a benzyl group with a fluorine substituent, introducing aromaticity and π-π stacking interactions.
- Applications: Commonly employed in the synthesis of heterocycles (e.g., pyrazoles) via reactions with diketones or α,β-unsaturated carbonyl compounds.
5-Fluoro-2-methylphenylhydrazine Hydrochloride
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (Da) | Fluorine Atoms | Key Functional Groups |
|---|---|---|---|
| (2,2-Difluoropropyl)hydrazine HCl | ~144.56 | 2 | Aliphatic F, hydrazine |
| [(2,2-DFCP)methyl]hydrazine HCl | 186.63 | 2 | Cyclic F, hydrazine |
| (2-Fluorobenzyl)hydrazine HCl | 176.62 | 1 | Aromatic F, hydrazine |
| Phenylhydrazine HCl | 144.61 | 0 | Aromatic, hydrazine |
Biological Activity
(2,2-Difluoropropyl)hydrazinehydrochloride is a fluorinated hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties that may influence its reactivity and interactions with biological systems. This article aims to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C3H7ClF2N2
- IUPAC Name : (2,2-Difluoropropyl)hydrazine hydrochloride
- Molecular Weight : 132.56 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways. Additionally, the difluoropropyl group may enhance lipophilicity and cellular uptake, facilitating its action within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and interfering with metabolic processes.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been observed in animal models, indicating its potential as a chemotherapeutic agent.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Lipunova et al. (2015) evaluated the antimicrobial effects of various fluorinated hydrazines, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
-
Anticancer Potential :
- In a recent study published in 2023, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| (Trifluoroethyl)hydrazine hydrochloride | Moderate | No |
| (Difluoroethyl)hydrazine hydrochloride | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,2-difluoropropyl)hydrazine hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves reacting 2,2-difluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. Key parameters include:
- Temperature : Maintained between 0–5°C during exothermic steps to prevent side reactions.
- pH control : Adjusted to ~3–4 using HCl to stabilize the hydrazine moiety and prevent decomposition.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Analytical validation : Purity is confirmed via HPLC and NMR spectroscopy, with residual solvents quantified by GC-MS.
Q. How is the molecular structure of (2,2-difluoropropyl)hydrazine hydrochloride characterized?
- Techniques :
- NMR : H and F NMR identify fluorine environments and hydrazine proton coupling.
- X-ray crystallography : Resolves spatial arrangement of the difluoroethyl group and hydrazine unit (if single crystals are obtainable).
- Mass spectrometry : Confirms molecular weight (CHClFN) via ESI-MS .
Q. What are the stability profiles of this compound under varying storage conditions?
- Degradation factors : Exposure to light, humidity, or temperatures >40°C accelerates decomposition.
- Recommended storage : Anhydrous conditions at –20°C in amber vials, with argon gas to prevent oxidation. Stability is monitored via periodic NMR and TLC over 6–12 months .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic reactivity of (2,2-difluoropropyl)hydrazine hydrochloride in coupling reactions?
- Reaction pathways : The hydrazine group acts as a nucleophile, attacking electrophilic carbons (e.g., carbonyls in ketones). Fluorine’s electron-withdrawing effect polarizes the C–F bonds, enhancing hydrazine’s nucleophilicity.
- Kinetics : Pseudo-first-order kinetics are observed in reactions with aldehydes, with rate constants dependent on solvent polarity (e.g., DMF > ethanol) .
Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?
- Approaches :
- Docking studies : Assess binding affinity to target proteins (e.g., monoamine oxidases) using software like AutoDock Vina.
- DFT calculations : Evaluate fluorine’s impact on electronic properties (e.g., HOMO-LUMO gaps) to correlate with metabolic stability .
- Validation : Experimental IC values from enzyme inhibition assays are compared with computational predictions to refine models.
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Strategies :
- Purity reassessment : Verify compound integrity via HPLC and elemental analysis to rule out impurities.
- Assay variability : Test across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains under standardized conditions.
- Structural analogs : Compare activity trends with fluorinated analogs (e.g., 2-fluorophenylhydrazine derivatives) to isolate substituent effects .
Q. What role do fluorine atoms play in enhancing the compound’s pharmacokinetic properties?
- Mechanisms :
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
- Lipophilicity : LogP values are adjusted via fluorine’s electronegativity, improving blood-brain barrier penetration in neuroactive drug candidates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on cytotoxicity in different studies?
- Factors to consider :
- Concentration thresholds : Dose-dependent toxicity may explain discrepancies (e.g., apoptosis at 10 µM vs. necrosis at 50 µM).
- Cell line specificity : Variability in membrane transporters or repair mechanisms across cell types.
- Synergistic effects : Co-administered reagents (e.g., DMSO) may modulate activity .
Methodological Tables
| Parameter | Details | Reference |
|---|---|---|
| Synthetic Yield | 70–85% after recrystallization | |
| Stability (RT) | Stable for 3 months in dark, anhydrous conditions | |
| Fluorine NMR Shift | δ –120 to –125 ppm (CF group) | |
| Enzyme Inhibition (MAO-B) | IC = 12 µM (predicted), 15 µM (experimental) |
Key Considerations for Experimental Design
- Control experiments : Include fluorine-free analogs to isolate fluorine’s contribution to reactivity or bioactivity.
- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to hydrazine’s toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
